molecular formula C24H24ClN3O4S B1148100 MGITC [Malachite green isothiocyanate] CAS No. 147492-82-8

MGITC [Malachite green isothiocyanate]

Cat. No. B1148100
CAS RN: 147492-82-8
M. Wt: 485.98
InChI Key:
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Description

Malachite Green Isothiocyanate (MGITC) is a non-fluorescent photosensitizer that absorbs at long wavelengths (~630 nm) . It is used in protein analysis reagents, crosslinking, labeling, and protein modification . The photosensitizing action of MGITC can be targeted to particular cellular sites by using the amine-reactive MGITC to conjugate this label to antibodies or other biomolecules .

Scientific Research Applications

  • MGITC has been used for the photosensitization and inactivation of bacteria, particularly Staphylococcus aureus. It has been demonstrated that upon exposure to light, MGITC can effectively inactivate these bacteria (Golding et al., 1999); (Golding et al., 1998).

  • In the field of nanotechnology, MGITC has been utilized in the formation of gold nanoparticle (AuNP) multimers. This application is significant for Raman imaging, where MGITC functionalized AuNPs are used to create stable "hot-spot" aggregates (Leng & Vikesland, 2014).

  • MGITC is also a prominent Raman probe molecule. It has been applied in cell detection, tissue composition analysis, and cell stain imaging. Detailed studies on its molecular structure and vibrational modes provide valuable insights for its application in biology (Guo et al., 2011).

  • The toxicological effects of MGITC and its derivatives have been extensively studied. These include investigations into its carcinogenic, mutagenic, and other harmful impacts on various organisms, highlighting the need for cautious use in industrial and aquacultural applications (Srivastava et al., 2004); (Culp et al., 1999).

  • MGITC has been explored as a bioimaging tool, using carbon quantum dots derived from sandalwood for investigating its toxicological effects in model organisms. This novel approach provides a non-toxic method for fluorescence imaging and studying the impacts of MGITC in various biological systems (Shukla et al., 2020).

  • Studies have also examined the electrochemical degradation of MGITC, investigating the effectiveness of different parameters such as current density and pH in the degradation process. This research is crucial for understanding how to mitigate the environmental impacts of MGITC in industrial waste (Guenfoud et al., 2014).

Mechanism of Action

MGITC’s mechanism of action is related to its photosensitizing properties. It absorbs light at long wavelengths (~630 nm), and this photosensitizing action can be targeted to specific cellular sites by conjugating the amine-reactive MGITC to antibodies or other biomolecules . This makes it useful in applications such as cell detection, tissue composition detection, and cell stain imaging .

properties

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-(4-isothiocyanatophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N3S.ClH/c1-26(2)22-13-7-19(8-14-22)24(18-5-11-21(12-6-18)25-17-28)20-9-15-23(16-10-20)27(3)4;/h5-16H,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHKCKDPHMNGHC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N=C=S.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MGITC [Malachite green isothiocyanate]

CAS RN

147492-82-8
Record name Malachite green isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147492-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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